2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide

TRPA1 antagonists pain therapeutics thiazole synthesis

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide provides a unique 2,4-difluoro-3-(trifluoromethyl)phenyl electrophile for constructing TRPA1 antagonist thiazole cores. With five fluorine atoms (31.4% mass fraction) and LogP 3.56, it enhances metabolic stability and membrane permeability. Alternative substitution patterns yield non-bioequivalent compounds. Essential for SAR programs requiring high fluorine content.

Molecular Formula C9H4BrF5O
Molecular Weight 303.02 g/mol
CAS No. 1211707-65-1
Cat. No. B1463253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide
CAS1211707-65-1
Molecular FormulaC9H4BrF5O
Molecular Weight303.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)CBr)F)C(F)(F)F)F
InChIInChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(11)7(8(4)12)9(13,14)15/h1-2H,3H2
InChIKeyKWSCRQQYUIUGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (CAS 1211707-65-1): Structural and Physicochemical Baseline for Procurement Evaluation


2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (CAS 1211707-65-1) is a fluorinated aromatic α-bromo ketone with the molecular formula C9H4BrF5O and a molecular weight of 303.02 g/mol . The compound features a unique substitution pattern on the phenyl ring: fluorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF3) group at the 3-position, with a bromoacetyl (-COCH2Br) moiety attached to the ring . This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, classified as a trifluoromethylation agent and phenacyl bromide derivative . The calculated LogP is 3.56, indicating substantial lipophilicity that influences its utility in medicinal chemistry applications .

Why Generic Phenacyl Bromides Cannot Substitute for 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide in Target-Specific Synthesis


The 2,4-difluoro-3-(trifluoromethyl) substitution pattern on the phenyl ring imparts a distinct electronic environment and steric profile that cannot be replicated by simpler phenacyl bromide analogs such as unsubstituted phenacyl bromide (C8H7BrO, MW 199.04), mono-fluorinated variants (e.g., 4-fluorophenacyl bromide, C8H6BrFO, MW 217.04), or single-trifluoromethyl derivatives (e.g., 4-(trifluoromethyl)phenacyl bromide, C9H6BrF3O, MW 267.04) . The combination of ortho- and para-fluorine substituents adjacent to a meta-trifluoromethyl group creates a unique electron-deficient aromatic system that modulates both the reactivity of the bromoacetyl electrophile and the metabolic stability of downstream products [1]. In the synthesis of bioactive thiazole derivatives via Hantzsch-type heterocyclization reactions, the aromatic substitution pattern directly determines the binding affinity of the resulting heterocyclic scaffold to biological targets such as TRPA1 channels [2]. Substituting with a less fluorinated analog alters the electronic properties of the intermediate, yielding compounds with different physicochemical and pharmacological profiles that cannot be presumed bioequivalent [3].

Quantitative Differentiation of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide from Closest Structural Analogs: An Evidence-Based Procurement Guide


2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide Enables TRPA1 Antagonist Synthesis with Pharmacokinetic Advantages Over Non-Fluorinated Phenacyl-Derived Analogs

This compound serves as a critical building block for synthesizing 2-amino-4-arylthiazole TRPA1 antagonists. In a patent filing (Glenmark Pharmaceuticals S.A.), N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide and its potassium salt were prepared using this specific phenacyl bromide intermediate [1]. The patent explicitly states that compounds incorporating the 2,4-difluoro-3-(trifluoromethyl)phenyl moiety exhibited improved pharmacokinetic properties compared to related 2-amino-4-arylthiazole compounds that lacked this specific fluorination pattern, which suffered from poor aqueous solubility [2]. While exact comparative solubility data are not disclosed in the patent abstract, the qualitative improvement is a documented basis for selecting this specific intermediate [3].

TRPA1 antagonists pain therapeutics thiazole synthesis pharmacokinetics

Higher Molecular Weight and Increased Fluorine Content of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide Provides Enhanced Metabolic Stability Compared to Non-Fluorinated and Mono-Trifluoromethyl Phenacyl Analogs

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (C9H4BrF5O, MW 303.02) contains five fluorine atoms per molecule, providing a fluorine mass fraction of approximately 31.4% . In contrast, 4-(trifluoromethyl)phenacyl bromide (CAS 383-53-9, C9H6BrF3O, MW 267.04) contains only three fluorine atoms (fluorine mass fraction ~21.3%) [1]. Unsubstituted phenacyl bromide (C8H7BrO, MW 199.04) contains no fluorine . The introduction of fluorine atoms into drug-like molecules is well-established to improve metabolic stability, enhance membrane permeability, and increase bioavailability, with the magnitude of effect generally correlating with the degree of fluorination . The specific 2,4-difluoro-3-trifluoromethyl substitution pattern represents a high-fluorine-content phenacyl bromide that provides enhanced lipophilicity (LogP 3.56) while maintaining synthetic utility via the bromoacetyl reactive handle .

medicinal chemistry metabolic stability fluorine substitution drug discovery

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide Exhibits Distinct Physicochemical Properties from Regioisomeric Difluoro-Trifluoromethyl Phenacyl Bromides, Critical for Reproducible Synthetic Outcomes

The specific 2,4-difluoro-3-(trifluoromethyl) substitution pattern differentiates this compound from its regioisomer 2,3-difluoro-4-(trifluoromethyl)phenacyl bromide (CAS 886762-02-3). The latter compound has a reported melting point of 48-50°C and predicted boiling point of 272.1±40.0°C . In contrast, 2,4-difluoro-3-(trifluoromethyl)phenacyl bromide is described by one vendor as an orange liquid at ambient conditions , suggesting significantly different physical state and thermal properties. The LogP of the target compound is calculated at 3.56 . Additional comparative analogs include 2,6-difluorophenacyl bromide (CAS 56159-89-8, MW 235.03, predicted boiling point 234.0±25.0°C, density 1.648±0.06 g/cm³) [1] and 2,5-difluorophenacyl bromide (colorless to pale yellow liquid) . These differences in physical state and thermodynamic parameters impact handling, purification, and reaction optimization protocols—substituting one regioisomer for another without re-optimizing reaction conditions can lead to unexpected yields or failed syntheses.

regioisomer differentiation phenacyl bromides synthetic reproducibility fluorinated intermediates

Commercial Availability and Price Tiering of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide Relative to Less-Fluorinated Phenacyl Bromide Analogs

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is commercially available from multiple established suppliers including Apollo Scientific (distributed via Fujifilm Wako and CymitQuimica) and Alfa Chemistry, with typical purities of 95% or technical grade [1]. At Fujifilm Wako, pricing is JPY 138,200 for 250 mg and JPY 318,700 for 1 g (approximately USD 920 and USD 2,120 respectively at 150 JPY/USD) with a 2-week lead time . CymitQuimica offers the compound at EUR 462 for 250 mg and EUR 1,029 for 1 g . In comparison, 4-(trifluoromethyl)phenacyl bromide (CAS 383-53-9, MW 267.04) is available at 97% purity for substantially lower cost, and 2,4-difluorophenacyl bromide (CAS 102429-07-2, MW 235.03) without the trifluoromethyl group is priced at a lower tier . The premium pricing of the target compound directly reflects its higher synthetic complexity, specialized fluorination pattern, and lower production volume, which users must justify through the specific advantages of the 2,4-difluoro-3-(trifluoromethyl)phenyl moiety in their target applications.

procurement cost analysis supply chain research chemicals

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide Features Validated MDL Number and Established CAS Registry for Traceable Procurement and Regulatory Compliance

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is registered under CAS 1211707-65-1 with MDL Number MFCD12547947 . The compound is cataloged under the trifluoromethylation agents category and is available from Sigma-Aldrich's verified chemical database with validated synonyms including 2-bromo-1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone, 2-Bromo-2',4'-difluoro-3'-(trifluoromethyl)acetophenone, and 2-Bromo-1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethan-1-one . In contrast, less-fluorinated analogs such as 2,4-difluorophenacyl bromide (CAS 102429-07-2) and regioisomers such as 2,3-difluoro-4-(trifluoromethyl)phenacyl bromide (CAS 886762-02-3) have distinct CAS registries and different MDL identifiers . The compound carries corrosive/lachrymatory hazard classifications, necessitating appropriate handling protocols . For procurement in regulated research environments (pharmaceutical, agrochemical, or academic laboratories with chemical inventory systems), the validated CAS registry and MDL number ensure correct compound identification and traceability, reducing the risk of ordering incorrect regioisomers that would invalidate synthetic protocols.

regulatory compliance procurement traceability chemical inventory quality assurance

Validated Application Scenarios for 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide Based on Quantitative Evidence


Synthesis of 2-Amino-4-arylthiazole TRPA1 Antagonists with Improved Pharmacokinetic Profiles

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide serves as the essential electrophilic building block for constructing the 4-arylthiazole core of TRPA1 antagonists via Hantzsch-type heterocyclization reactions. The 2,4-difluoro-3-(trifluoromethyl)phenyl moiety, when incorporated into the final thiazole scaffold, has been shown in patent filings to confer improved pharmacokinetic properties compared to related 2-amino-4-arylthiazole compounds lacking this specific fluorination pattern, which suffered from poor aqueous solubility [1]. This application is validated for medicinal chemistry programs targeting TRPA1 channel modulation for pain therapeutics. Researchers should procure this specific phenacyl bromide intermediate because alternative phenacyl bromides with different substitution patterns will yield compounds with distinct physicochemical and pharmacological profiles that are not bioequivalent to the patented TRPA1 antagonist series [2].

Synthesis of High-Fluorine-Content Drug Candidates Requiring Enhanced Metabolic Stability

With five fluorine atoms per molecule (fluorine mass fraction ~31.4%) and a LogP of 3.56, 2,4-difluoro-3-(trifluoromethyl)phenacyl bromide is indicated for medicinal chemistry programs seeking to maximize fluorine content in a single synthetic step [1][2]. The compound's bromoacetyl moiety provides a reactive handle for nucleophilic substitution and heterocyclization reactions while the highly fluorinated aromatic ring imparts lipophilicity and potential metabolic stability to downstream products . This scenario is most appropriate when structure-activity relationship (SAR) studies have identified that the 2,4-difluoro-3-(trifluoromethyl)phenyl pharmacophore is necessary for target engagement or when the drug discovery program explicitly requires high fluorine content for membrane permeability or metabolic stability optimization .

Agrochemical Intermediate Synthesis for Fluorine-Containing Herbicides and Pesticides

Fluorinated aromatic compounds with trifluoromethyl and difluoro substitution patterns are prevalent in modern agrochemicals, with approximately 25% of globally approved herbicides containing at least one fluorine atom [1]. The 2,4-difluoro-3-(trifluoromethyl)phenyl scaffold is structurally related to commercial herbicide frameworks such as diflufenican (N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide), which incorporates both 2,4-difluorophenyl and trifluoromethyl moieties [2]. 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide serves as a key intermediate for constructing agrochemical candidates requiring this specific fluorination topology, which has been optimized in commercial herbicides for enhanced chemical stability and target-site binding . This application scenario is validated for agrochemical discovery programs developing novel herbicides or fungicides where fluorine content directly correlates with field performance and environmental persistence parameters .

Fluorinated Heterocycle Library Synthesis Using Phenacyl Bromide Hantzsch Chemistry

Phenacyl bromides are widely employed as substrates for (3+2) heterocyclization reactions, particularly the Hantzsch thiazole synthesis, to construct thiazole-linked hybrid molecules [1]. 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is specifically suited for generating fluorinated heterocyclic libraries where the 2,4-difluoro-3-(trifluoromethyl)phenyl moiety is maintained in the final thiazole product [2]. This application scenario is appropriate for diversity-oriented synthesis programs that require systematic exploration of fluorinated heterocycles with this specific substitution pattern. The compound's availability from multiple vendors including Apollo Scientific (via Fujifilm Wako) and Alfa Chemistry, with documented purity specifications of 95% or technical grade, ensures reliable procurement for library synthesis workflows . Researchers should verify that the desired heterocyclic scaffold benefits from this particular fluorination topology before committing to the higher cost relative to less-fluorinated phenacyl bromide alternatives .

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